molecular formula C18H15BrN4O2S B11043410 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11043410
M. Wt: 431.3 g/mol
InChI Key: BTHPXHJFQIMZNJ-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a thienopyridine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions The initial step often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine
  • 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Uniqueness

Compared to similar compounds, 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C18H15BrN4O2S/c1-9-7-11(8-24-2)13-14(20)15(26-18(13)21-9)17-22-16(23-25-17)10-3-5-12(19)6-4-10/h3-7H,8,20H2,1-2H3

InChI Key

BTHPXHJFQIMZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NO3)C4=CC=C(C=C4)Br)N)COC

Origin of Product

United States

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